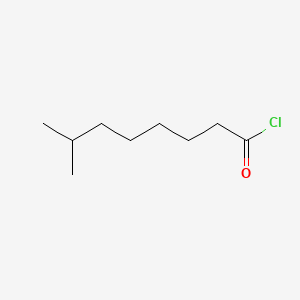

Isononanoyl chloride

Description

Properties

CAS No. |

57077-36-8 |

|---|---|

Molecular Formula |

C9H17ClO |

Molecular Weight |

176.68 g/mol |

IUPAC Name |

7-methyloctanoyl chloride |

InChI |

InChI=1S/C9H17ClO/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3 |

InChI Key |

GXIQQLXFFZDGHO-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCC(=O)Cl |

Canonical SMILES |

CC(C)CCCCCC(=O)Cl |

Other CAS No. |

57077-36-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isononanoyl Chloride: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies of isononanoyl chloride. Primarily known by its IUPAC name, 3,5,5-trimethylhexanoyl chloride, this branched-chain acyl chloride is a key intermediate in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers. This document consolidates essential data on its physical and chemical characteristics, offers a detailed experimental protocol for its synthesis, and presents its spectroscopic profile for characterization.

Chemical Structure and Identification

This compound is a C9 branched-chain aliphatic acyl chloride. The presence of methyl groups at the 3 and 5 positions of the hexanoyl chloride backbone introduces steric hindrance that influences its reactivity compared to its linear isomer, nonanoyl chloride.

Diagram 1: Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3,5,5-Trimethylhexanoyl chloride | [1][2] |

| Synonyms | This compound, Isononanoic acid chloride, 3,5,5-Trimethylhexanoic acid chloride | [1][3] |

| CAS Number | 36727-29-4 | [1][3] |

| Molecular Formula | C₉H₁₇ClO | [1][3] |

| Molecular Weight | 176.68 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Pungent | [3] |

| Boiling Point | 188-190 °C | [3] |

| Melting Point | -50 °C | [3] |

| Density | 0.93 g/mL at 25 °C | |

| Refractive Index | n20/D 1.436 | |

| Solubility | Soluble in most organic solvents. Decomposes in water. |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. The following data has been reported in various spectral databases.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectral data available in databases such as PubChem and SpectraBase. A predicted spectrum suggests a singlet for the (CH₃)₃C- protons around 0.9-1.0 ppm. | [1][4][5] |

| ¹³C NMR | Spectral data available in databases such as PubChem and SpectraBase. | [1][5] |

| Infrared (IR) | The characteristic strong stretching vibration of the carbonyl group (C=O) in the acyl chloride is typically observed in the region of 1785-1815 cm⁻¹. | [4] |

| Mass Spectrometry (MS) | GC-MS data is available in the NIST Mass Spectrometry Data Center. | [1] |

Reactivity and Chemical Properties

This compound is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution reactions. Its reactivity is influenced by the steric hindrance provided by the branched alkyl chain.

-

Reaction with Water: It reacts with water and moisture, hydrolyzing to form 3,5,5-trimethylhexanoic acid and hydrochloric acid. This necessitates handling and storage under anhydrous conditions.

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form esters.

-

Reaction with Amines: It reacts with amines to yield amides.

Due to its reactivity, this compound is a versatile intermediate in organic synthesis, particularly for introducing the isononanoyl group into molecules. This is valuable in the production of pharmaceuticals, agrochemicals, and polymers.[6]

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of isononanoic acid. A detailed experimental protocol adapted from patent literature is provided below.

5.1. Synthesis via Chlorination with Bis(trichloromethyl)carbonate

This method utilizes bis(trichloromethyl)carbonate (trixphosgene) as a chlorinating agent in the presence of a catalyst.

Diagram 2: Experimental Workflow for this compound Synthesis

A flowchart illustrating the synthesis of this compound.

Materials and Equipment:

-

Reaction vessel equipped with a stirrer, thermometer, and condenser

-

Bis(trichloromethyl)carbonate

-

Isononanoic acid (3,5,5-trimethylhexanoic acid)

-

Organic amine catalyst (e.g., pyridine, N,N-dimethylformamide)

-

Sodium hydroxide solution for tail gas absorption

-

Distillation apparatus

Procedure:

-

Charge the reaction vessel with isononanoic acid and bis(trichloromethyl)carbonate in a molar ratio of approximately 3:1 to 3:1.5.

-

Add a catalytic amount of an organic amine (1-10% of the mass of isononanoic acid).

-

With continuous stirring, heat the reaction mixture to a temperature between 20 °C and 150 °C.

-

Maintain the reaction at this temperature for a period of 20 to 150 minutes. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO₂).

-

During the reaction, pass any evolved gases through a sodium hydroxide solution to neutralize them.

-

After the reaction is complete, cool the mixture to room temperature.

-

Purify the crude product by reduced pressure distillation to obtain this compound with a purity of over 99%.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is classified as hazardous and requires careful storage in a cool, dry place under an inert atmosphere to prevent decomposition.

Conclusion

This compound is a valuable and reactive chemical intermediate with a distinct structural profile that influences its chemical behavior. This guide provides essential data for researchers and professionals working with this compound, from its fundamental physicochemical properties and spectroscopic identifiers to a detailed, reproducible synthetic protocol. Understanding these core aspects is critical for its effective and safe application in research and industrial settings.

References

- 1. 3,5,5-Trimethylhexanoyl chloride | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5,5-TRIMETHYLHEXANOYL CHLORIDE | CAS 36727-29-4 [matrix-fine-chemicals.com]

- 3. This compound | 36727-29-4 | C9H17ClO [shreesulphuric.com]

- 4. 3,5,5-Trimethylhexanoyl chloride | 36727-29-4 | Benchchem [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 3,5,5-Trimethylhexanoyl Chloride | 36727-29-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 3,5,5-Trimethylhexanoyl Chloride: Properties, Synthesis, and Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5,5-trimethylhexanoyl chloride (CAS No. 36727-29-4), a key intermediate in organic synthesis with significant applications in the pharmaceutical industry. This document details its chemical properties, synonyms, and provides an in-depth look at its synthesis and purification. Furthermore, it explores its role in the development of novel therapeutic agents, specifically focusing on the synthesis of barbituric acid analogues and α-N-fattyacyl colistin nonapeptide derivatives. Detailed experimental protocols and workflow visualizations are provided to assist researchers in their laboratory work.

Chemical Identity and Properties

3,5,5-Trimethylhexanoyl chloride is a reactive acyl chloride that serves as a versatile building block in organic chemistry. Its branched structure imparts unique properties that can be exploited in the synthesis of complex molecules.

Table 1: Chemical Identifiers and Synonyms

| Property | Value |

| CAS Number | 36727-29-4[1][2][3][4] |

| Molecular Formula | C₉H₁₇ClO[2] |

| Molecular Weight | 176.68 g/mol [1][2] |

| IUPAC Name | 3,5,5-trimethylhexanoyl chloride[2] |

| Synonyms | Isononanoyl chloride, Isononanoic acid chloride, Hexanoyl chloride, 3,5,5-trimethyl-[2] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless to light yellow, clear liquid | [5] |

| Boiling Point | 188-190 °C (lit.) | [1] |

| Density | 0.93 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.436 (lit.) | [1] |

Synthesis and Purification

The most common method for the synthesis of 3,5,5-trimethylhexanoyl chloride is the chlorination of 3,5,5-trimethylhexanoic acid. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation.

Synthesis of 3,5,5-Trimethylhexanoyl Chloride

Experimental Protocol:

-

Materials: 3,5,5-trimethylhexanoic acid, thionyl chloride, dry dichloromethane (CH₂Cl₂), triethylamine.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5,5-trimethylhexanoic acid in an excess of thionyl chloride. A solvent such as dry dichloromethane can also be used.

-

The reaction mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[6]

-

The crude 3,5,5-trimethylhexanoyl chloride is then purified by fractional distillation under reduced pressure to yield the final product.

-

Purification

Purification of the synthesized 3,5,5-trimethylhexanoyl chloride is typically achieved through vacuum distillation. This method is effective in separating the desired product from any remaining starting material and non-volatile impurities.

Workflow for the Synthesis of 3,5,5-Trimethylhexanoyl Chloride

Caption: General workflow for the synthesis and purification of 3,5,5-trimethylhexanoyl chloride.

Applications in Drug Development

3,5,5-Trimethylhexanoyl chloride is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its utility is demonstrated in the preparation of modified antibiotics and novel small molecule therapeutics.

Synthesis of Barbituric Acid Analogues

Barbituric acid derivatives are known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[7] 3,5,5-Trimethylhexanoyl chloride can be used to introduce a lipophilic acyl group to the barbituric acid scaffold, potentially modulating its pharmacological profile.

Experimental Protocol for Acylation of Barbituric Acid:

-

Materials: Barbituric acid, 3,5,5-trimethylhexanoyl chloride (1.1 eq), triethylamine (1.2 eq), dry dichloromethane (CH₂Cl₂).[7]

-

Procedure:

-

To a solution of barbituric acid in dry dichloromethane at room temperature, add triethylamine.[7]

-

Slowly add 3,5,5-trimethylhexanoyl chloride to the reaction mixture.[7]

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

-

Logical Relationship in the Synthesis of Acylated Barbituric Acid

Caption: Synthesis of acylated barbituric acid analogues.

Synthesis of α-N-Fattyacyl Colistin Nonapeptide Derivatives

Colistin is a last-resort antibiotic against multidrug-resistant Gram-negative bacteria.[8] Modifications to its structure are being explored to improve its efficacy and reduce toxicity. 3,5,5-Trimethylhexanoyl chloride can be used to synthesize α-N-fattyacyl colistin nonapeptide derivatives, where the fatty acyl chain plays a crucial role in the antimicrobial activity.[9]

Experimental Protocol for Acylation of Colistin Nonapeptide:

-

Materials: Colistin nonapeptide, 3,5,5-trimethylhexanoyl chloride, a suitable base (e.g., diisopropylethylamine), and a polar aprotic solvent (e.g., dimethylformamide).

-

Procedure:

-

Dissolve the colistin nonapeptide in the solvent.

-

Add the base to the solution.

-

Slowly add a solution of 3,5,5-trimethylhexanoyl chloride in the same solvent.

-

The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) for several hours.

-

The product is typically isolated and purified using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

The antimicrobial activity of these derivatives is influenced by the carbon number of the fatty acyl moiety, with certain chain lengths showing enhanced activity against Gram-positive bacteria compared to the parent colistin.[9]

Experimental Workflow for Peptide Acylation and Purification

Caption: Workflow for the synthesis of α-N-fattyacyl colistin nonapeptide derivatives.

Conclusion

3,5,5-Trimethylhexanoyl chloride is a chemical intermediate with significant utility for researchers and scientists in the field of drug development. Its straightforward synthesis and reactivity make it a valuable tool for modifying existing drug scaffolds and creating novel chemical entities. The examples of its use in the synthesis of barbituric acid analogues and colistin derivatives highlight its potential in the ongoing search for new and improved therapeutic agents. This guide provides the foundational technical information required for the effective utilization of this compound in a research setting.

References

- 1. 3,5,5-トリメチルヘキサノイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3,5,5-Trimethylhexanoyl chloride | C9H17ClO | CID 161929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5,5-TRIMETHYLHEXANOYL CHLORIDE | CAS 36727-29-4 [matrix-fine-chemicals.com]

- 4. 3,5,5-trimethylhexanoyl Chloride | 36727-29-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology of polymyxins: new insights into an ‘old’ class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Isononanoyl chloride molecular weight and formula

An In-depth Technical Guide to Isononanoyl Chloride: Molecular Weight and Formula

This technical guide provides essential information regarding the molecular weight and chemical formula of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical Identity and Properties

This compound is a colorless to yellowish liquid with a pungent odor. It is classified as a corrosive material and reacts with water, necessitating handling in a moisture-free environment. Due to its reactive acyl chloride group, it serves as a crucial building block in various organic syntheses.

It is important to note that "this compound" can refer to different structural isomers. The specific isomer should be confirmed by its CAS number. The most commonly referenced isomers are 3,5,5-trimethylhexanoyl chloride and 7-methyloctanoyl chloride.

Quantitative Data Summary

The molecular formula and weight are consistent across the common isomers. The table below summarizes this key quantitative data.

| Property | Data |

| Molecular Formula | C₉H₁₇ClO[1][2][3][4][5] |

| Molecular Weight | 176.68 g/mol [1][2][4][5][6] (also cited as 176.7 g/mol [3]) |

| Common Isomers | |

| IUPAC Name | 3,5,5-Trimethylhexanoyl chloride[3][5] |

| CAS Number | 36727-29-4[2][3][5] |

| IUPAC Name | 7-Methyloctanoyl chloride[1] |

| CAS Number | 57077-36-8[1][4] |

Experimental Protocols

The determination of the molecular weight and formula of a compound like this compound is typically achieved through standard analytical chemistry techniques. These methods are not specific to this compound but are broadly applicable for structural elucidation and confirmation.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.

-

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, chlorine) in the compound. The results are used to derive the empirical formula, which, combined with the molecular weight from MS, confirms the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the structure of the molecule, confirming the connectivity of the atoms and identifying the specific isomer.

Detailed protocols for these techniques are extensive and depend on the specific instrumentation used. Researchers should consult standard analytical chemistry texts and instrument guides for specific experimental procedures.

Logical Relationships of this compound Isomers

The following diagram illustrates the relationship between the general term "this compound" and its specific isomers, highlighting their shared molecular properties.

References

- 1. This compound | C9H17ClO | CID 92654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 36727-29-4 | C9H17ClO [shreesulphuric.com]

- 3. vandemark.com [vandemark.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. haihangchem.com [haihangchem.com]

- 6. This compound - keshengchem [keshengchemical.com]

An In-depth Technical Guide to the Physical Properties of Isononanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononanoyl chloride, systematically known as 3,5,5-trimethylhexanoyl chloride, is a branched-chain acyl chloride with the chemical formula C₉H₁₇ClO.[1][2] It serves as a crucial intermediate in the synthesis of a wide array of chemical compounds, including pharmaceuticals, agrochemicals, and polymers.[2][3] Its high reactivity, stemming from the acyl chloride functional group, makes it a versatile reagent in organic synthesis. This guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination and visual representations of its key chemical transformations.

Core Physical Properties

This compound is a colorless to pale yellow liquid characterized by a pungent odor.[2][3] It is a corrosive substance that reacts with water and is sensitive to moisture.[2][3] A summary of its key physical properties is presented in the table below.

| Physical Property | Value | Units |

| Molecular Weight | 176.68 | g/mol |

| Density | 0.93 | g/cm³ at 25 °C |

| Boiling Point | 188 - 190 | °C at 760 mmHg |

| Melting Point | -50 | °C |

| Refractive Index | 1.436 | n20/D |

| Solubility | Reacts with water and alcohols. Soluble in many common organic solvents. |

Experimental Protocols

Accurate determination of the physical properties of this compound requires careful handling due to its corrosive and moisture-sensitive nature. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[4][5]

Materials:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil

-

Bunsen burner or heating mantle

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Place a small amount (approximately 0.5 mL) of this compound into the small test tube.

-

Invert the sealed capillary tube and place it open-end down into the this compound in the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame or heating mantle.

-

As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4][5]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[6]

Materials:

-

Pycnometer (of known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

This compound

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on the analytical balance (m_empty).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Carefully insert the stopper, allowing excess water to escape through the capillary. Dry the outside of the pycnometer thoroughly.

-

Weigh the pycnometer filled with water (m_water).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound and repeat steps 3-5 to obtain the weight of the pycnometer filled with the sample (m_sample).

-

The density of this compound (ρ_sample) can be calculated using the following formula: ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is an instrument used to measure the refractive index of a liquid.[7][8]

Materials:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer

-

This compound

-

Soft lens paper

-

Acetone or ethanol (for cleaning)

Procedure:

-

Turn on the refractometer and the circulating water bath to the desired temperature (e.g., 20 °C).

-

Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a soft tissue moistened with acetone or ethanol. Allow the prisms to dry completely.

-

Apply a few drops of this compound to the surface of the lower prism.

-

Close the prism assembly firmly.

-

Adjust the light source and the mirror to obtain the best illumination.

-

Look through the eyepiece and turn the coarse adjustment knob until the field of view is divided into a light and a dark section.

-

If a colored band is visible at the borderline, turn the chromaticity adjustment knob until a sharp, colorless borderline is obtained.

-

Turn the fine adjustment knob to bring the borderline exactly to the center of the crosshairs.

-

Read the refractive index from the scale.

Determination of Solubility

Due to the reactive nature of this compound with protic solvents, a qualitative assessment of solubility in aprotic solvents is more appropriate.

Materials:

-

Small, dry test tubes with stoppers

-

This compound

-

A selection of anhydrous aprotic organic solvents (e.g., hexane, toluene, diethyl ether, tetrahydrofuran, dichloromethane)

Procedure:

-

Place a small amount (e.g., 0.1 mL) of the chosen anhydrous aprotic solvent into a dry test tube.

-

Add one drop of this compound to the solvent.

-

Stopper the test tube and shake vigorously.

-

Observe if the this compound dissolves completely to form a homogeneous solution.

-

If it dissolves, continue adding this compound dropwise, shaking after each addition, until the solution becomes saturated (i.e., no more solute dissolves).

-

Record the solubility as miscible, soluble, sparingly soluble, or insoluble for each solvent tested.

-

For protic solvents like water and alcohols, the observation will be a chemical reaction (hydrolysis or esterification) rather than simple dissolution, often accompanied by the evolution of heat and hydrogen chloride gas.[9]

Chemical Reactivity and Synthesis

This compound is a reactive compound that readily undergoes nucleophilic acyl substitution reactions.[10] This reactivity is the basis for its utility as a chemical intermediate.

Synthesis of this compound

The most common method for the synthesis of this compound is the chlorination of isononanoic acid (3,5,5-trimethylhexanoic acid) using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][11]

Common Reactions of this compound

This compound readily reacts with nucleophiles such as water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively.[2]

Conclusion

This technical guide provides a detailed overview of the key physical properties of this compound, along with standardized experimental protocols for their determination. The included diagrams illustrate the primary synthetic route and the fundamental reactivity of this important chemical intermediate. A thorough understanding of these properties is essential for the safe and effective handling and application of this compound in research, development, and manufacturing processes within the pharmaceutical and chemical industries.

References

- 1. CN101348427A - A Simple Synthesis Method of this compound - Google Patents [patents.google.com]

- 2. vandemark.com [vandemark.com]

- 3. products.basf.com [products.basf.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. scribd.com [scribd.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 3,5,5-Trimethylhexanoyl chloride | 36727-29-4 | Benchchem [benchchem.com]

- 11. 3,5,5-Trimethylhexanoyl chloride | 36727-29-4 [chemicalbook.com]

A Technical Guide to the Solubility of Isononanoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononanoyl chloride (C9H17ClO), also known as 3,5,5-trimethylhexanoyl chloride, is a reactive acyl chloride intermediate widely utilized in organic synthesis. Its application in the production of pharmaceuticals, polymers, and agrochemicals necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, outlines a detailed experimental protocol for its quantitative determination in non-reactive solvents, and presents visual workflows to illustrate its solvent interactions and a methodology for solubility assessment.

Due to its high reactivity, particularly its propensity to undergo nucleophilic acyl substitution, quantitative solubility data for this compound is not widely published. The compound readily reacts with protic solvents, such as water and alcohols, and is sensitive to atmospheric moisture. Therefore, handling and solubility determination must be conducted under anhydrous conditions.

Qualitative Solubility Data

While precise quantitative data is scarce, this compound is generally described as soluble or miscible in a range of common aprotic organic solvents.[1][2] In contrast, its interaction with protic solvents is characterized by a chemical reaction rather than simple dissolution. The following table summarizes the qualitative solubility of this compound.

| Solvent Class | Specific Solvents | Solubility/Interaction | Reference |

| Aprotic Solvents | |||

| Ketones | Acetone | Soluble | [1] |

| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble | [1] |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble | [1] |

| Hydrocarbons | Toluene, Hydrocarbons | Soluble | [1] |

| Protic Solvents | |||

| Alcohols | Methanol, Ethanol | Reacts to form esters | [2] |

| Water | Decomposes/Reacts violently | [3] |

Solvent Interaction Profile

The interaction of this compound with organic solvents is dictated by the chemical nature of the solvent. Aprotic solvents facilitate dissolution, while protic solvents act as nucleophiles, leading to a chemical reaction. The following diagram illustrates this fundamental difference.

Caption: Solvent interaction pathways for this compound.

Experimental Protocol for Quantitative Solubility Determination in Aprotic Solvents

The following is a detailed methodology for determining the quantitative solubility of this compound in a non-reactive, aprotic organic solvent. This protocol is adapted from established methods for reactive acyl chlorides and emphasizes the necessity of anhydrous conditions.[4]

Objective: To determine the solubility of this compound in a specified anhydrous aprotic solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

Anhydrous aprotic solvent (e.g., toluene, THF, chloroform)

-

Inert gas (e.g., nitrogen or argon)

-

Oven-dried glassware (e.g., vials with septa, syringes)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance

-

Gas-tight syringes

Experimental Workflow:

Caption: Experimental workflow for solubility determination.

Detailed Steps:

-

Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator under an inert atmosphere.

-

Solvent Addition: In an inert atmosphere (e.g., a glovebox or under a stream of nitrogen), add a precise volume of the chosen anhydrous aprotic solvent to a tared vial containing a magnetic stir bar.

-

Temperature Equilibration: Place the vial in a constant temperature bath and allow the solvent to equilibrate to the desired experimental temperature.

-

Incremental Solute Addition: While stirring vigorously, add small, pre-weighed increments of this compound to the solvent using a gas-tight syringe. Ensure the vial is sealed with a septum to prevent atmospheric moisture contamination.

-

Observation of Saturation: Continue adding this compound until a persistent second phase (undissolved liquid) is observed, indicating that the solution is saturated.

-

Equilibration of Saturated Solution: Allow the saturated solution to stir at the constant temperature for an extended period (e.g., 2-4 hours) to ensure equilibrium is reached.

-

Sampling: Stop the stirring and allow the undissolved solute to settle. Carefully withdraw a known volume of the clear supernatant using a pre-weighed, gas-tight syringe fitted with a filter (e.g., a PTFE syringe filter) to prevent the transfer of any undissolved droplets.

-

Quantification:

-

Gravimetric Method: Dispense the sampled supernatant into a pre-weighed, dry vial. Determine the mass of the solution. Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of inert gas). The mass of the remaining residue is the mass of the dissolved this compound.

-

Spectroscopic/Chromatographic Method: Alternatively, the concentration of this compound in the supernatant can be determined using a pre-established calibration curve with a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), provided the compound is stable under the analysis conditions.

-

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the mass of the dissolved this compound and the volume of the solvent in the sampled supernatant.

Safety Precautions:

-

This compound is a corrosive and moisture-sensitive compound that reacts violently with water.[3]

-

Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

All experiments should be conducted under strictly anhydrous conditions to prevent hydrolysis and the release of corrosive hydrogen chloride gas.

Conclusion

References

An In-depth Technical Guide to the Spectral Data of Isononanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for isononanoyl chloride, also known as 3,5,5-trimethylhexanoyl chloride. This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound, providing a clear and concise reference for its structural characterization.

¹H NMR Spectral Data (Predicted)

| Proton Environment | Approximate Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| (CH₃)₃C- | 0.9 - 1.0 | Singlet | 9H |

| -CH(CH₃)- | 1.0 - 1.2 | Doublet | 3H |

| -CH₂-CH(CH₃)- | 1.2 - 1.5 | Multiplet | 2H |

| -CH(CH₃)-CH₂-COCl | 2.3 - 2.8 | Multiplet | 1H |

| -CH₂-COCl | 2.9 - 3.1 | Multiplet | 2H |

¹³C NMR Spectral Data

IR Spectral Data

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=O (Acyl Chloride) | Stretch | 1785-1815 |

| C-H (Alkane) | Stretch | 2850-3000 |

Mass Spectrometry Data

| m/z | Putative Fragment |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 83 | [C₆H₁₁]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data presented above. Specific parameters may vary based on the instrumentation and laboratory protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the this compound molecule.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The concentration is adjusted to be within the optimal range for the spectrometer, typically 5-25 mg/0.5 mL.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.

Data Interpretation and Visualization

The spectral data provides a detailed fingerprint of the this compound molecule. The NMR spectra confirm the connectivity of the protons and carbons, the IR spectrum identifies the key carbonyl functional group of the acyl chloride, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns.

Isononanoyl Chloride: A Comprehensive Technical Safety Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data for isononanoyl chloride (CAS No. 36727-29-4), also known as 3,5,5-trimethylhexanoyl chloride. The information is compiled and presented to meet the specific needs of laboratory and drug development professionals, emphasizing safe handling, storage, and emergency procedures.

Chemical and Physical Properties

This compound is a reactive organic compound widely used as an intermediate in chemical synthesis.[1] It presents as a colorless to pale yellow oily liquid with a sharp, pungent odor.[1][2][3] Due to its acyl chloride functional group, it is a potent acylating agent.[1]

| Property | Value | Source |

| Molecular Formula | C9H17ClO | [2] |

| Molecular Weight | 176.68 g/mol | [4] |

| CAS Number | 36727-29-4 | [2][5] |

| EC Number | 253-168-4 | [2][5] |

| Appearance | Colorless to pale yellow, clear oily liquid with a pungent odor. | [1][2][3] |

| Density (20 °C) | 0.94 g/cm³ | [2] |

| Boiling Point | 190 °C at 101 kPa | [2][4] |

| Melting Point | <= -50 °C | [6] |

| Flash Point | 79 °C (closed cup) | [2] |

| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF); it decomposes in water. | [2][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple critical warnings.

| Hazard Class | GHS Classification |

| Acute Toxicity, Inhalation | Category 1 (Fatal if inhaled)[5] |

| Acute Toxicity, Oral | Category 3 (Toxic if swallowed)[5] |

| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin)[5] |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage)[5] |

| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage)[5] |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction)[5] |

| Corrosive to Metals | Category 1 (May be corrosive to metals)[8] |

| Aquatic Hazard, Long-term | Category 3 (Harmful to aquatic life with long lasting effects)[5] |

Hazard Statements: H330, H301, H311, H314, H317, H290, H412[5][8]

Toxicological Data

| Parameter | Species | Value | Source |

| LD50 (Oral) | Rat | 1700 mg/kg | [2][5] |

| LC50 (Inhalation) | Rat | 0.24 mg/L / 1 h | [5] |

| LC50 (Inhalation) | Rat | 0.06 - 0.1 mg/L / 1 h | [2] |

Note: A discrepancy exists in the reported LC50 values. Users should adopt a conservative approach and consider the lower value for risk assessment.

Experimental Protocols

Detailed experimental methodologies for determining the toxicological data presented above are proprietary to the entities that conducted the testing and are not publicly available in the provided search results. These studies are typically conducted under standardized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development), to ensure data reliability and comparability.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key safety information and handling procedures for this compound.

Caption: Hazard identification and response workflow for this compound.

Caption: Workflow for the safe handling and storage of this compound.

Handling and Storage

Safe Handling:

-

Only use in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wear appropriate personal protective equipment, including impermeable gloves, tightly fitting safety goggles, a face shield, and protective clothing.[5][8]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Ensure eyewash stations and safety showers are in close proximity to the workstation.[5]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, well-ventilated, and locked-up area.[5]

-

Keep the container tightly closed.[5]

-

Store in a corrosion-resistant container with a resistant inner liner. Do not use metal containers.

-

Protect from moisture, as it reacts violently with water.[1]

-

Keep away from heat sources and direct sunlight.[5]

-

Avoid contact with alkaline products.[2]

First Aid Measures

Immediate medical attention is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[5][8] Immediately call a poison center or doctor.[8] If breathing has stopped, administer artificial respiration. |

| Skin Contact | Immediately take off all contaminated clothing.[5][8] Rinse the skin with plenty of water or shower.[8] Immediately call a poison center or doctor.[8] |

| Eye Contact | Rinse cautiously with water for several minutes.[5][8] Remove contact lenses if present and easy to do. Continue rinsing.[5][8] Immediately call an ophthalmologist. |

| Ingestion | Rinse mouth with water (only if the person is conscious).[5] Do NOT induce vomiting.[5][8] Immediately call a poison center or doctor.[5][8] |

Firefighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or sand.[5]

-

Unsuitable Extinguishing Media: Do not use water, as this compound reacts with it.[5]

-

Special Hazards: The substance is corrosive.[5] In a fire, it may produce toxic and irritating fumes, including hydrogen chloride and phosgene.[5]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Do not breathe vapors or mists. Avoid contact with the substance. Ensure adequate ventilation.[5] Wear appropriate personal protective equipment as outlined in the handling section.[5]

-

Environmental Precautions: Prevent the product from entering drains, waterways, or sewer systems.[5]

-

Containment and Cleanup: Cover drains. Absorb the spillage with inert material (e.g., sand, earth). Collect the material in a suitable, labeled container for disposal as hazardous waste.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This should be done at an approved waste disposal plant. Do not release it into the environment.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. vandemark.com [vandemark.com]

- 3. products.basf.com [products.basf.com]

- 4. This compound | 36727-29-4 | C9H17ClO [shreesulphuric.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. BASF this compound datasheet [lookpolymers.com]

- 7. This compound - High Quality Industrial Grade at Attractive Price [somu-group.com]

- 8. tcichemicals.com [tcichemicals.com]

Reactivity of Isononanoyl Chloride with Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononanoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, is characterized by its high reactivity, particularly towards nucleophiles such as water.[1][2] This technical guide provides an in-depth analysis of the reactivity of this compound with water. While specific quantitative kinetic and thermodynamic data for the hydrolysis of this compound are not extensively available in public literature, this guide outlines the fundamental principles of this reaction, supported by data from analogous acyl chlorides. It includes a detailed description of the reaction mechanism, a summary of its physical and chemical properties, a generalized experimental protocol for kinetic analysis, and illustrative data to provide a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (3,5,5-trimethylhexanoyl chloride) is a branched-chain acyl chloride widely used as a reactive intermediate in organic synthesis.[1] Its utility stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. One of the most common and often unavoidable reactions is its hydrolysis, the reaction with water. This process is of critical importance for several reasons:

-

Synthesis and Purification: The presence of moisture during the synthesis and purification of this compound can lead to the formation of the parent carboxylic acid, isononanoic acid, as an impurity.[3]

-

Storage and Handling: Due to its moisture sensitivity, this compound must be stored under anhydrous conditions to maintain its purity and reactivity for subsequent synthetic steps.[1][2]

-

Reaction Quenching: The rapid and exothermic nature of the hydrolysis reaction is often utilized to quench reactions involving this compound.

-

Safety: The hydrolysis of this compound produces corrosive hydrogen chloride (HCl) gas, which poses a significant safety hazard.[1]

Understanding the kinetics and mechanism of this reaction is crucial for optimizing reaction conditions, ensuring product purity, and maintaining a safe laboratory environment.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₇ClO | [3] |

| Molecular Weight | 176.68 g/mol | [4] |

| CAS Number | 36727-29-4 | [3] |

| Appearance | Colorless to yellowish liquid with a pungent odor | [3][5] |

| Density (20 °C) | 0.94 g/cm³ | [3] |

| Boiling Point | 188 - 190 °C | [6] |

| Flash Point | 79 °C (closed cup) | [3] |

| Solubility | Soluble in common organic solvents (e.g., acetone, chloroform, toluene, THF); reacts with water. | [3] |

Reaction with Water: Hydrolysis

This compound reacts readily, often vigorously, with water in a highly exothermic reaction to yield isononanoic acid and hydrogen chloride.[1][7]

Overall Reaction:

C₈H₁₇COCl + H₂O → C₈H₁₇COOH + HCl

Reaction Mechanism

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism, specifically through a nucleophilic addition-elimination pathway.[7][8]

The reaction mechanism can be visualized as a two-step process:

-

Nucleophilic Addition: The oxygen atom of the water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken.

-

Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is eliminated. A proton is then transferred from the oxonium ion to a water molecule or the chloride ion to generate the final products: isononanoic acid and hydrochloric acid.

A diagrammatic representation of this mechanism is provided below.

Kinetics of Hydrolysis

To illustrate the type of data that would be obtained from a kinetic study, Table 2 presents kinetic parameters for the hydrolysis of other acyl chlorides. It is important to note that these values are for illustrative purposes and do not represent the actual kinetics of this compound hydrolysis.

Table 2: Illustrative Kinetic Data for the Hydrolysis of Various Acyl Chlorides in Water

| Acyl Chloride | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Reference(s) |

| Methyl Chloroformate | 25 | ~8.2 x 10⁻⁴ | Not specified | [1] |

| Ethyl Chloroformate | 25 | ~2.1 x 10⁻⁴ | Not specified | [9] |

| Propyl Chloroformate | 25 | Not specified | Not specified | [1] |

| Isopropyl Chloroformate | 25 | Not specified | Not specified | [9] |

| Phenyl Chloroformate | 25 | ~2.2 x 10⁻³ | Not specified | [1] |

Note: The data presented are for different classes of acyl chlorides (chloroformates) and are intended to provide a general understanding of the magnitude of reaction rates.

Experimental Protocol for Kinetic Analysis of Acyl Chloride Hydrolysis

The following is a generalized experimental protocol for determining the kinetics of acyl chloride hydrolysis. This protocol can be adapted for this compound.

Objective

To determine the pseudo-first-order rate constant for the hydrolysis of an acyl chloride in an aqueous solution.

Materials

-

This compound (or other acyl chloride)

-

Solvent (e.g., acetone, dioxane) - must be inert to the acyl chloride and miscible with water

-

Deionized water

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Phenolphthalein indicator

-

Ice bath

Apparatus

-

Constant temperature water bath

-

Reaction flask with a stopper

-

Pipettes and burette

-

Stopwatch

-

Magnetic stirrer and stir bar

Procedure

-

Preparation: A stock solution of the acyl chloride is prepared in the chosen inert solvent at a known concentration. The reaction flask, containing a specific volume of deionized water (and the inert solvent to maintain a consistent solvent composition), is placed in the constant temperature water bath to equilibrate.

-

Initiation: A known volume of the acyl chloride stock solution is rapidly injected into the reaction flask with vigorous stirring to initiate the hydrolysis reaction. The stopwatch is started simultaneously.

-

Titration: At regular time intervals, an aliquot of the reaction mixture is withdrawn and quenched in an ice bath to stop the reaction. The amount of HCl produced is determined by titrating the aliquot with the standardized NaOH solution using phenolphthalein as an indicator.

-

Data Collection: The volume of NaOH required to neutralize the HCl is recorded at each time point. The experiment is continued until the reaction is complete (i.e., the titer value becomes constant).

Data Analysis

-

The concentration of HCl at each time t, [HCl]t, is calculated from the volume of NaOH used.

-

The concentration of the acyl chloride at time t, [AC]t, is calculated using the relationship: [AC]t = [AC]₀ - [HCl]t, where [AC]₀ is the initial concentration of the acyl chloride.

-

For a pseudo-first-order reaction, the integrated rate law is: ln([AC]t) = -kt + ln([AC]₀).

-

A plot of ln([AC]t) versus time (t) should yield a straight line with a slope of -k, where k is the pseudo-first-order rate constant.

The following diagram illustrates the general workflow for this kinetic experiment.

Conclusion

The reaction of this compound with water is a rapid and exothermic hydrolysis that proceeds through a nucleophilic acyl substitution mechanism. While specific quantitative data for this particular compound is sparse in the public domain, the principles governing its reactivity are well-understood from studies of analogous acyl chlorides. For professionals in drug development and chemical synthesis, a thorough understanding of this reaction is essential for controlling reaction conditions, ensuring the quality of synthetic intermediates, and maintaining laboratory safety. The experimental protocol outlined provides a framework for obtaining the kinetic parameters necessary for a more quantitative understanding and optimization of processes involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - High Quality Industrial Grade at Attractive Price [somu-group.com]

- 3. vandemark.com [vandemark.com]

- 4. This compound | C9H17ClO | CID 92654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. products.basf.com [products.basf.com]

- 6. CN101348427A - A Simple Synthesis Method of this compound - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Isononanoyl Chloride: A Comprehensive Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononanoyl chloride, systematically known as 3,5,5-trimethylhexanoyl chloride, is a key chemical intermediate with significant applications in the pharmaceutical, agrochemical, and specialty chemical industries. Its high reactivity, stemming from the acyl chloride functional group, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the core characteristics of this compound, including its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a focus on its role in drug development.

Physicochemical Properties

This compound is a colorless to pale yellow oily liquid with a pungent odor.[1][2] It is crucial to handle this compound under anhydrous conditions as it is sensitive to moisture and will hydrolyze to form hydrochloric acid and isononanoic acid.[1][3] It is soluble in common organic solvents such as acetone, chloroform, toluene, and THF.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 3,5,5-Trimethylhexanoyl chloride | [1][3] |

| Synonyms | Isononanoic acid chloride, 3,5,5-Trimethylhexanoic acid chloride | [3][4] |

| CAS Number | 36727-29-4 | [1][3] |

| Molecular Formula | C₉H₁₇ClO | [1][2][3] |

| Molecular Weight | 176.68 g/mol | [4][5] |

| Appearance | Colorless to pale yellow oily liquid with a pungent odor | [1][2][3] |

| Density | 0.93 - 0.94 g/cm³ at 20-25 °C | [2][3][4] |

| Boiling Point | 188-190 °C at 101 kPa (760 mmHg) | [3][6] |

| 90-92 °C at 20 kPa | [6] | |

| 80 °C at 30 mbar | [2] | |

| Melting Point | ≤ -50 °C | [2][4] |

| Refractive Index | n20/D 1.436 | [6] |

| Flash Point | 75 - 284°F (approximately 24 - 140°C) | [2][6] |

| Solubility | Soluble in most organic solvents; decomposes in water | [3] |

Table 2: Typical Purity Specifications for this compound

| Parameter | Guaranteed Value | Reference(s) |

| Total C9 Chlorides | ≥ 98.0% | [1] |

| 3,5,5-trimethylhexanoyl chloride | ≥ 96.0% | [1] |

| Phosgene | ≤ 0.05% | [1] |

| Hydrogen Chloride | ≤ 0.1% | [1] |

| Isononanoic Acid | ≤ 0.1% | [1] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the chlorination of isononanoic acid (3,5,5-trimethylhexanoic acid).[7] Various chlorinating agents can be employed for this conversion.

Synthesis via Thionyl Chloride

A common and effective laboratory and industrial method for preparing this compound is the reaction of isononanoic acid with thionyl chloride (SOCl₂).[3] This reaction produces this compound along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

Reaction Scheme: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl (where R represents the 3,5,5-trimethylhexyl group)

Synthesis via Bis(trichloromethyl)carbonate (Triphosgene)

An alternative method utilizes bis(trichloromethyl)carbonate, also known as triphosgene, as the chlorinating agent. This method is often preferred due to its milder reaction conditions and simpler work-up.[6]

Experimental Protocol: Synthesis of this compound using Bis(trichloromethyl)carbonate

This protocol is based on a patented laboratory procedure.[6][8]

Materials:

-

Isononanoic acid

-

Bis(trichloromethyl)carbonate

-

Anhydrous solvent (optional, e.g., tetrahydrofuran)[6]

-

5 M Sodium hydroxide (for tail gas absorption)

-

Reaction vessel (e.g., a four-necked flask) equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas outlet connected to a tail gas absorption system.

Procedure:

-

In the reaction vessel, combine isononanoic acid and bis(trichloromethyl)carbonate in a molar ratio of approximately 3:1 to 3:1.5.[6]

-

Add a catalytic amount of an organic amine (1-10% of the mass of isononanoic acid).[6]

-

Begin stirring the mixture and gradually heat the reactor to a temperature between 30-90 °C.[6]

-

Maintain the reaction at this temperature for 20-70 minutes, or until the evolution of gas ceases.[6][8] The tail gas (HCl and CO₂) should be neutralized by passing it through a sodium hydroxide solution.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude this compound is then purified by vacuum distillation to yield a product with a purity typically exceeding 99%.[6]

Caption: Synthesis workflow for this compound.

Key Chemical Reactions

The high electrophilicity of the carbonyl carbon in the acyl chloride group makes this compound a potent acylating agent, readily undergoing nucleophilic acyl substitution reactions.[7]

Hydrolysis

In the presence of water, this compound rapidly hydrolyzes to form isononanoic acid and hydrochloric acid. This reactivity necessitates handling and storage under anhydrous conditions to maintain its integrity.[1]

Esterification

This compound reacts with alcohols to form esters. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

Experimental Protocol: General Esterification of this compound

Materials:

-

This compound

-

Alcohol (R'-OH)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Tertiary amine base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve the alcohol in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

Upon completion, the reaction mixture is typically washed with dilute acid, water, and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography.

Amidation

The reaction of this compound with primary or secondary amines yields the corresponding amides. Similar to esterification, a base is used to scavenge the generated HCl.

Experimental Protocol: General Amidation of this compound

Materials:

-

This compound

-

Amine (R'R''NH)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Tertiary amine base (e.g., triethylamine)

Procedure:

-

Dissolve the amine in the anhydrous solvent in a reaction vessel under an inert atmosphere.

-

Add at least one equivalent of the tertiary amine base.

-

Cool the solution in an ice bath.

-

Add this compound dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature until completion.

-

The work-up is similar to the esterification protocol, involving aqueous washes to remove salts and unreacted starting materials, followed by drying and solvent evaporation to isolate the amide product.

Caption: Key reactions of this compound.

Applications in Drug Development and Other Industries

This compound is a crucial intermediate in the synthesis of a variety of commercial products.

-

Pharmaceuticals: It serves as a vital building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][8][9] Its reactivity allows for the precise introduction of the isononanoyl group into complex molecules, which can influence properties such as lipophilicity and metabolic stability, potentially leading to improved drug efficacy and targeted action.[1][9]

-

Agrochemicals: In the agrochemical sector, it is used to produce pesticides, herbicides, and fungicides.[1][8] The resulting compounds often exhibit enhanced stability and bioavailability.[1]

-

Specialty Chemicals: this compound is an intermediate in the production of organic peroxides, which are used as initiators in polymerization processes.[1][2] It is also used in the synthesis of surfactants.[1]

-

Research and Development: Its reactive nature makes it a valuable reagent for medicinal chemists and researchers exploring new chemical entities and synthetic pathways.[8]

Safety and Handling

This compound is a corrosive and hazardous substance. It is classified under Hazard Class 8.[1] It can cause severe irritation to the skin, eyes, and respiratory tract.[1] Due to its reactivity with water, it must be stored in a cool, dry place under an inert atmosphere in tightly sealed containers.[1] Appropriate personal protective equipment, including gloves, goggles, and protective clothing, should be worn when handling this chemical.[3]

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant utility in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, handling requirements, and reaction profiles is essential for its safe and effective use in the development of new drugs and other advanced materials.

References

- 1. vandemark.com [vandemark.com]

- 2. lookpolymers.com [lookpolymers.com]

- 3. 3,5,5-Trimethylhexanoyl chloride | 36727-29-4 [chemicalbook.com]

- 4. This compound | 36727-29-4 | C9H17ClO [shreesulphuric.com]

- 5. This compound | C9H17ClO | CID 92654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101348427A - A Simple Synthesis Method of this compound - Google Patents [patents.google.com]

- 7. 3,5,5-Trimethylhexanoyl chloride | 36727-29-4 | Benchchem [benchchem.com]

- 8. Simple synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Isononanoyl Chloride from Isononanoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of isononanoyl chloride from isononanoic acid. The primary method described utilizes bis(trichloromethyl)carbonate as a chlorinating agent, offering a simple and high-yield approach.[1] Alternative, commonly employed chlorinating agents are also discussed. This guide includes comprehensive experimental procedures, data presentation, and safety precautions to ensure successful and safe synthesis in a laboratory setting.

Introduction

This compound, also known as 3,5,5-trimethylhexanoyl chloride, is a valuable reactive intermediate in organic synthesis.[2][3] Its acyl chloride functional group makes it a potent acylating agent, crucial for the synthesis of various compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty polymers.[2][4] The conversion of isononanoic acid to its corresponding acyl chloride is a fundamental transformation, enabling further molecular elaboration. This protocol details a robust method for this conversion, focusing on a high-purity, high-yield synthesis.

Reaction Principle

The synthesis of this compound from isononanoic acid involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. This is typically achieved using a suitable chlorinating agent. While traditional reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective, this protocol focuses on the use of bis(trichloromethyl)carbonate, also known as triphosgene, in the presence of an organic amine catalyst.[1][3][5][6]

The overall reaction is as follows:

3 R-COOH + (Cl₃CO)₂CO → 3 R-COCl + 2 CO₂ + 2 HCl

Where R represents the isononyl group.

Experimental Data

The following table summarizes the quantitative data from representative experiments for the synthesis of this compound.

| Parameter | Method 1: Bis(trichloromethyl)carbonate | Method 2 (Alternative): Thionyl Chloride | Method 3 (Alternative): Oxalyl Chloride |

| Chlorinating Agent | Bis(trichloromethyl)carbonate | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |

| Catalyst | Organic Amine (e.g., Morpholine)[1] | Often none, or catalytic DMF | Catalytic DMF[7] |

| Molar Ratio (Acid:Reagent) | 3 : 1.0 to 3 : 1.5[1] | Typically excess SOCl₂ | ~1.3 equivalents[7] |

| Reaction Temperature | 20–150 °C (preferred 30–90 °C)[1] | Room temperature to reflux | Room temperature[7] |

| Reaction Time | 20–150 minutes (preferred 20–70 min)[1] | Varies, typically 1-3 hours | 1.5 hours[7] |

| Purity (by GC) | >99.00%[1] | Typically high (>98%) | Typically high (>98%) |

| Yield | >90.00%[1] | Generally high | Generally high |

| Byproducts | CO₂, HCl[1] | SO₂, HCl[3] | CO, CO₂, HCl[6] |

| Purification | Reduced pressure distillation[1] | Distillation | Removal of volatiles in vacuo[7] |

Detailed Experimental Protocol: Synthesis using Bis(trichloromethyl)carbonate

This protocol is adapted from a patented method demonstrating a simple and efficient synthesis.[1]

Materials and Equipment

-

Reagents:

-

Isononanoic acid (3,5,5-trimethylhexanoic acid)

-

Bis(trichloromethyl)carbonate (triphosgene)

-

Organic amine catalyst (e.g., morpholine, pyridine, or N,N-dimethylacetamide)[1]

-

Sodium hydroxide (NaOH) solution for tail gas absorption

-

-

Equipment:

-

Four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Drying tube (e.g., with calcium chloride)

-

Gas outlet tube connected to a gas trap/scrubber with NaOH solution

-

Heating mantle

-

Vacuum distillation apparatus

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reactor Setup: Assemble a dry four-neck flask equipped with a mechanical stirrer, thermometer, reflux condenser with a drying tube, and a gas outlet leading to a scrubber containing NaOH solution to neutralize the HCl and CO₂ byproducts.[1]

-

Charging Reagents: In the flask, combine isononanoic acid and bis(trichloromethyl)carbonate in a molar ratio of 3:1.0 to 3:1.5.[1] Add the organic amine catalyst, which should be 1-10% of the mass of the isononanoic acid.[1]

-

Reaction: Begin stirring the mixture and gradually heat it to the target temperature, typically between 30-90 °C.[1] Maintain this temperature for 20-70 minutes. The reaction is complete when gas evolution ceases.[1][8]

-

Cooling: After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.

-

Purification: Purify the crude this compound by reduced pressure distillation.[1] The boiling point of this compound is approximately 188-190 °C at atmospheric pressure and 90-92 °C at 20 kPa.[1]

-

Characterization: Analyze the final product for purity using gas chromatography (GC). The expected purity should be above 99%.[1]

Alternative Synthesis Protocols

Using Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[3][5]

General Procedure:

-

In a fume hood, charge a flask with isononanoic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated to reflux until the evolution of SO₂ and HCl gas ceases.

-

Excess thionyl chloride is removed by distillation, often under reduced pressure.

-

The resulting crude this compound is then purified by vacuum distillation.

Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent, often used for smaller-scale preparations due to its volatility and the gaseous nature of its byproducts.[6][9]

General Procedure:

-

Dissolve isononanoic acid in an inert anhydrous solvent (e.g., dichloromethane, THF).

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the solution at room temperature.

-

Stir the mixture at room temperature until gas evolution (CO, CO₂, HCl) stops.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude this compound, which can be used directly or further purified by distillation.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[2][10][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[11]

-

Moisture Sensitivity: this compound reacts with water to produce hydrochloric acid.[2][10] All glassware must be thoroughly dried, and the reaction should be conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

-

Handling Chlorinating Agents: Thionyl chloride, oxalyl chloride, and bis(trichloromethyl)carbonate are toxic and corrosive. Handle with extreme care.

-

Waste Disposal: Neutralize any residual acyl chloride and chlorinating agents with a suitable base (e.g., sodium bicarbonate or calcium hydroxide solution) before disposal, following institutional guidelines.

Product Specifications and Storage

-

Appearance: Clear, colorless to pale yellow liquid with a pungent odor.[10][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and alcohols.[4][10] An inert atmosphere (e.g., nitrogen) is recommended for long-term storage to prevent degradation.[4]

Conclusion

The synthesis of this compound from isononanoic acid is a critical step for many chemical manufacturing processes. The detailed protocol using bis(trichloromethyl)carbonate provides a safe, efficient, and high-yielding method suitable for laboratory and potential scale-up applications. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce high-purity this compound for their synthetic needs.

References

- 1. CN101348427A - A Simple Synthesis Method of this compound - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - High Quality Industrial Grade at Attractive Price [somu-group.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Simple synthetic method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. vandemark.com [vandemark.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. products.basf.com [products.basf.com]

Application Notes and Protocols: Laboratory Scale Synthesis of Isononanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of isononanoyl chloride, a key intermediate in the production of pharmaceuticals, agrochemicals, and organic peroxides. The primary method described utilizes the reaction of isononanoic acid with thionyl chloride, a common and effective route.[1] An alternative protocol using oxalyl chloride is also presented. This application note includes comprehensive experimental procedures, quantitative data summaries, safety precautions, and a graphical representation of the experimental workflow to ensure safe and reproducible synthesis.

Introduction

This compound, also known as 3,5,5-trimethylhexanoyl chloride, is a reactive acyl chloride that serves as a vital building block in organic synthesis.[2] Its high reactivity, stemming from the electrophilic nature of the acyl chloride functional group, makes it a potent acylating agent.[1] It is widely used in the synthesis of esters, amides, and other derivatives for various industrial applications.[3] The conversion of isononanoic acid to this compound is a fundamental transformation, typically achieved by reacting the carboxylic acid with a chlorinating agent under anhydrous conditions to prevent hydrolysis of the product.[1]

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from isononanoic acid using thionyl chloride.

| Parameter | Value | Reference |

| Reactants | ||

| Isononanoic Acid (3,5,5-trimethylhexanoic acid) | 1.0 equivalent | Protocol |

| Thionyl Chloride (SOCl₂) | 2.0 equivalents | [4] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 80-90 °C) | [4] |

| Reaction Time | 2-4 hours | [4] |

| Product Information | ||

| Chemical Name | This compound, 3,5,5-Trimethylhexanoyl chloride | [5][6] |

| CAS Number | 36727-29-4 | [3] |

| Molecular Formula | C₉H₁₇ClO | [3] |

| Molecular Weight | 176.68 g/mol | [6] |

| Boiling Point | 188-190 °C | [5] |

| Density | ~0.93 g/mL at 25 °C | [5] |